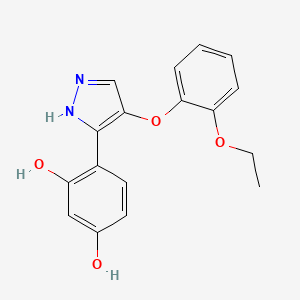
(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds similar to (Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one have been investigated for their potential antimicrobial properties. For instance, derivatives of thiazolidinone, such as those synthesized in studies by Desai et al. (2011) and Desai et al. (2013), have shown significant in vitro antibacterial and antifungal activities against various microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest that thiazolidinone derivatives, including those structurally related to the compound , could serve as promising candidates for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Desai, Satodiya, Rajpara, Joshi, & Vaghani, 2013).
Synthesis and Chemical Properties
Research on thiazolidinone derivatives, including those structurally similar to the compound of interest, has led to the development of novel synthesis methods that could enhance the chemical properties and potential applications of these compounds. For example, the work by Rana, Mistry, & Desai (2008) explores green chemistry approaches for synthesizing thiazolidinone derivatives, indicating a move towards more environmentally friendly and sustainable chemical practices. Such research not only contributes to the understanding of the chemical properties of thiazolidinone derivatives but also opens new avenues for their application in various scientific fields (Rana, Mistry, & Desai, 2008).
Potential for Fluorescent Chemosensors
Innovative applications of thiazolidinone derivatives in the field of fluorescent chemosensors have been explored, as evidenced by the study conducted by Lin et al. (2016). This research demonstrated that thiazolone-based zinc complexes exhibit significant fluorescent emission and Stokes shifts, making them suitable for environmental monitoring and other applications in luminescent materials. Such findings highlight the versatility of thiazolidinone derivatives and their potential in developing new materials for detecting environmental pollutants and other applications (Lin, Peng, Li, Shao, Li, Xie, & Xu, 2016).
Eigenschaften
IUPAC Name |
(3Z)-3-[[3-(3-ethoxypropyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-3-24-8-4-7-21-18(23)16(26-19(21)25)11-14-10-13-9-12(2)5-6-15(13)20-17(14)22/h5-6,9-11,23H,3-4,7-8H2,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJDDLHCUFETI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(SC1=S)C=C2C=C3C=C(C=CC3=NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1C(=C(SC1=S)/C=C\2/C=C3C=C(C=CC3=NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)
![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2956577.png)

![N-[(2,2-Dimethyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956581.png)



![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)

![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)




